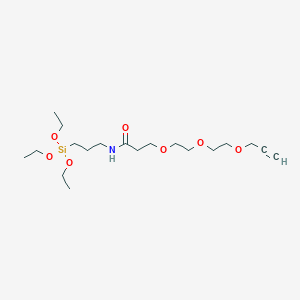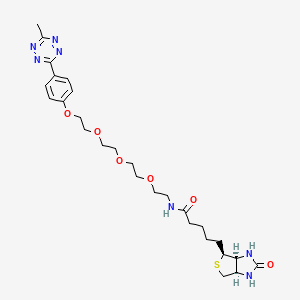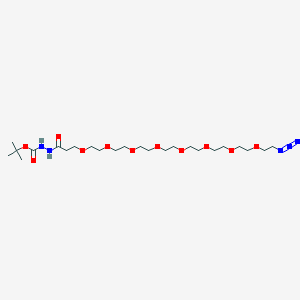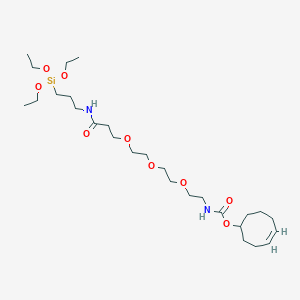
Propargyl-PEG3-triethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propargyl-PEG3-triethoxysilane is a compound that consists of a triethoxysilane moiety and an alkyne group. It is commonly used for surface modifications and can participate in Click Chemistry reactions with azide-bearing compounds or biomolecules, with copper as a catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propargyl-PEG3-triethoxysilane is synthesized by reacting propargyl alcohol with polyethylene glycol (PEG) and triethoxysilane. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by the addition of triethoxysilane .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Click Chemistry Reactions: The alkyne group in Propargyl-PEG3-triethoxysilane can undergo Click Chemistry reactions with azide-bearing compounds, forming stable triazole linkages
Common Reagents and Conditions:
Copper Catalysts: Used in Click Chemistry reactions to facilitate the formation of triazole linkages.
Water or Moisture: Required for the hydrolysis of the triethoxysilane moiety.
Major Products:
Triazole Derivatives: Formed from Click Chemistry reactions.
Siloxane Networks: Formed from the hydrolysis and condensation of the triethoxysilane moiety.
Scientific Research Applications
Propargyl-PEG3-triethoxysilane has a wide range of applications in scientific research:
Surface Modification: Used to modify surfaces of materials to introduce functional groups for further chemical reactions
Drug Delivery: Employed in the development of drug delivery systems due to its ability to form stable linkages with biomolecules.
Bioconjugation: Used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Nanotechnology: Applied in the synthesis of nanoparticles and nanostructures for various applications.
Mechanism of Action
The mechanism of action of Propargyl-PEG3-triethoxysilane involves its ability to undergo Click Chemistry reactions and hydrolysis. The alkyne group reacts with azide-bearing compounds to form stable triazole linkages, while the triethoxysilane moiety hydrolyzes to form silanol groups that can condense into siloxane bonds .
Comparison with Similar Compounds
Propargyl-PEG4-triethoxysilane: Similar structure but with an additional ethylene glycol unit.
3-Aminopropyltriethoxysilane: Contains an amino group instead of an alkyne group
Uniqueness: Propargyl-PEG3-triethoxysilane is unique due to its combination of a triethoxysilane moiety and an alkyne group, allowing it to participate in both surface modification and Click Chemistry reactions .
Properties
IUPAC Name |
3-[2-(2-prop-2-ynoxyethoxy)ethoxy]-N-(3-triethoxysilylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO7Si/c1-5-12-22-14-16-24-17-15-23-13-10-19(21)20-11-9-18-28(25-6-2,26-7-3)27-8-4/h1H,6-18H2,2-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWLXNJRZLPPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)CCOCCOCCOCC#C)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO7Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B8114269.png)
![N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-6-[(4S,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide](/img/structure/B8114277.png)

![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[3-(1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B8114286.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8114295.png)
![(2S)-2-[[(2R)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B8114304.png)
![[4-[[(2S)-2-[[(2R)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B8114305.png)


![3-[2-[2-[2-[5-[(3aR,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8114331.png)



![3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B8114382.png)
